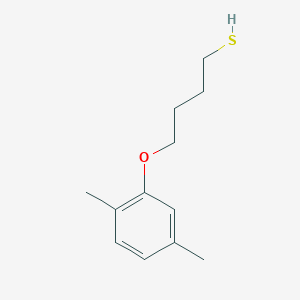

4-(2,5-Dimethylphenoxy)butane-1-thiol

Descripción

4-(2,5-Dimethylphenoxy)butane-1-thiol is a sulfur-containing aromatic ether characterized by a 2,5-dimethylphenoxy group attached to a butane chain terminating in a thiol (-SH) moiety. This compound’s structure combines lipophilic aromatic features with the nucleophilic and redox-active thiol group, making it distinct from oxygen- or nitrogen-based analogs. While synthesis routes for similar compounds often involve O-alkylation of phenols with chloro-alcohols or chloro-amines (e.g., as described in ), the introduction of the thiol group likely requires specialized reagents (e.g., mercapto-alcohols) or post-synthetic modification, which may influence yield and stability.

Propiedades

IUPAC Name |

4-(2,5-dimethylphenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-10-5-6-11(2)12(9-10)13-7-3-4-8-14/h5-6,9,14H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCVMLXHHOUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with phenoxy-alkyl derivatives, particularly those featuring 2,5-dimethylphenoxy groups. Key analogs include:

Notes:

- Lipophilicity: The thiol group in 4-(2,5-dimethylphenoxy)butane-1-thiol likely increases Log P compared to alcohol/amine analogs (e.g., compounds III and VIII), enhancing membrane permeability but reducing water solubility.

- Thermal Stability : Lower melting points in amine-alcohol analogs (e.g., 53–54°C for compound VIII) suggest that the thiol derivative may exhibit similar or lower thermal stability, though experimental data is lacking.

Pharmacological and Functional Differences

- Piperazine Derivatives (HBK Series): Compounds like HBK17 incorporate piperazine rings and hydrochloride salts, which enhance solubility and receptor-binding affinity (e.g., serotonin or dopamine receptors) . In contrast, the thiol group in 4-(2,5-dimethylphenoxy)butane-1-thiol may confer antioxidant properties or enable disulfide bond formation in biological systems.

- Anti-Mycobacterial Potential: A related patent () highlights 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione as an anti-tuberculosis agent. The 2,5-dimethylphenoxy group in the target compound could similarly enhance lipophilicity for mycobacterial membrane penetration, but the thiol moiety’s redox activity might introduce cytotoxicity risks .

Commercial and Stability Considerations

4-(2,5-Dimethylphenoxy)butane-1-thiol is listed as discontinued by CymitQuimica , unlike its amine- or alcohol-based analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.